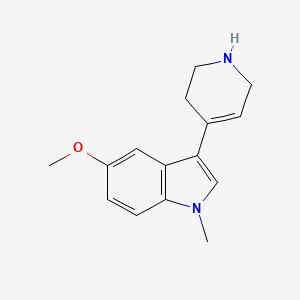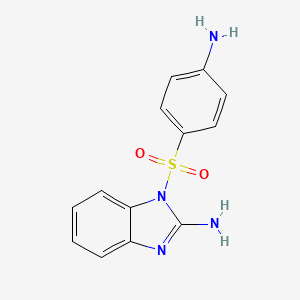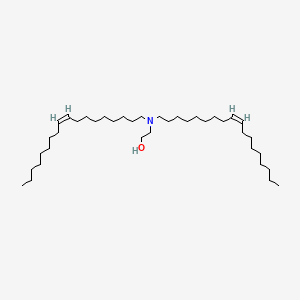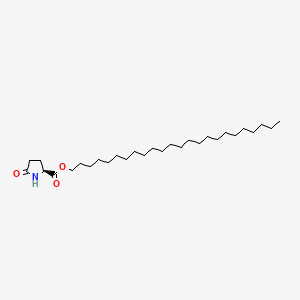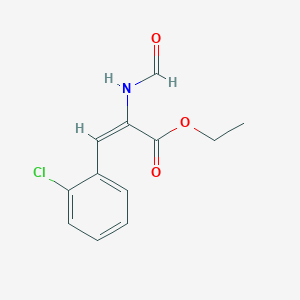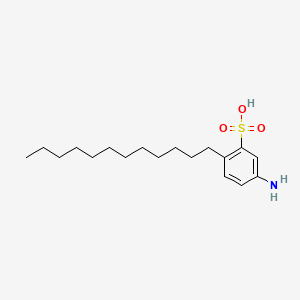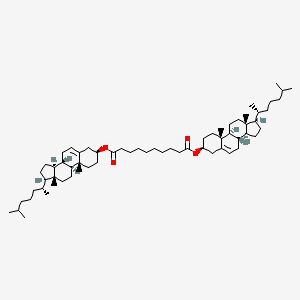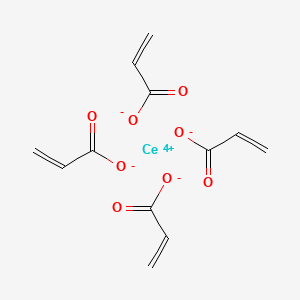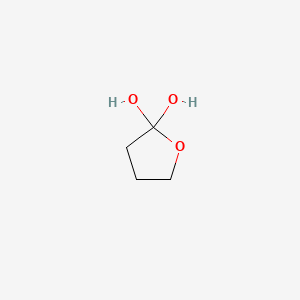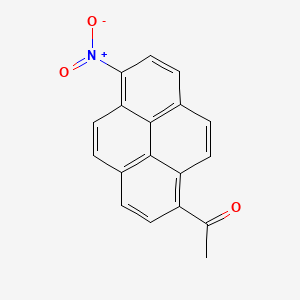
1-(6-Nitro-1-pyrenyl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Nitro-1-pyrenyl)-ethanone is an organic compound characterized by the presence of a nitro group attached to a pyrene ring, which is further connected to an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Nitro-1-pyrenyl)-ethanone typically involves the nitration of pyrene followed by the introduction of an ethanone group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position of the pyrene ring. The subsequent step involves the Friedel-Crafts acylation reaction, where the nitrated pyrene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(6-Nitro-1-pyrenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
科学研究应用
1-(6-Nitro-1-pyrenyl)-ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Employed in fluorescence studies due to its pyrene moiety, which exhibits strong fluorescence properties.
Medicine: Investigated for its potential use in drug development and as a fluorescent marker in biological assays.
Industry: Utilized in the production of dyes, pigments, and other materials requiring specific fluorescence characteristics.
作用机制
The mechanism of action of 1-(6-Nitro-1-pyrenyl)-ethanone involves its interaction with molecular targets through its nitro and pyrene groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
1-(6-Nitro-1-pyrenyl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(6-Nitro-1-pyrenyl)acetamide: Contains an amide group instead of an ethanone group.
1-(6-Nitro-1-pyrenyl)benzoic acid: Features a carboxylic acid group in place of the ethanone group.
Uniqueness
1-(6-Nitro-1-pyrenyl)-ethanone is unique due to its specific combination of a nitro group and an ethanone group attached to a pyrene ring. This combination imparts distinct chemical reactivity and fluorescence properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
30436-88-5 |
|---|---|
分子式 |
C18H11NO3 |
分子量 |
289.3 g/mol |
IUPAC 名称 |
1-(6-nitropyren-1-yl)ethanone |
InChI |
InChI=1S/C18H11NO3/c1-10(20)13-6-2-11-4-8-15-16(19(21)22)9-5-12-3-7-14(13)17(11)18(12)15/h2-9H,1H3 |
InChI 键 |
PBUABMLYGJUJLU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


